4-(Chloromethyl)benzo[c][1,2,5]oxadiazole
Description
Significance of the Benzo[c]mdpi.comresearchgate.netresearchgate.netoxadiazole Scaffold in Heterocyclic Chemistry
The benzo[c] mdpi.comresearchgate.netresearchgate.netoxadiazole (benzofurazan) scaffold is a prominent fused heterocyclic system that has garnered substantial attention in both medicinal and materials chemistry. Structurally, it consists of a benzene (B151609) ring fused to a 1,2,5-oxadiazole ring. This arrangement results in a planar, aromatic system with unique electronic characteristics.
A primary attribute of the benzofurazan (B1196253) unit is its strong electron-withdrawing nature. This property is frequently exploited in the design of advanced materials. When incorporated into polymers, the benzofurazan moiety can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level, facilitating electron injection and transport. rsc.org This has led to its use in the development of n-type polymer semiconductors for applications in organic field-effect transistors (OFETs) and other electronic devices. rsc.org
Furthermore, the benzofurazan scaffold is the core of many fluorescent molecules, or fluorophores. Derivatives such as 4-chloro-7-nitrobenzo[c] mdpi.comresearchgate.netresearchgate.netoxadiazole (NBD-Cl) and 4-fluoro-7-nitrobenzo[c] mdpi.comresearchgate.netresearchgate.netoxadiazole (NBD-F) are widely used as fluorogenic labeling reagents. researchgate.netnih.gov These molecules are typically non-fluorescent on their own but become highly fluorescent upon reaction with nucleophiles like amines or thiols. The fluorescence arises from an intramolecular charge transfer (ICT) mechanism, which is highly sensitive to the local molecular environment, making these compounds valuable as environmental probes. researchgate.net
In medicinal chemistry, the scaffold is recognized for its diverse pharmacological activities. Derivatives have been investigated for anticancer, antitrypanosomal, and other therapeutic applications, highlighting the biological significance of this heterocyclic system. nih.govresearchgate.net
The Role of Chloromethyl Functionality in Synthetic Organic Transformations
The chloromethyl group (–CH₂Cl) is a key functional group in synthetic organic chemistry, valued for its utility as a reactive electrophilic handle. It is essentially a methyl group in which one hydrogen atom has been replaced by chlorine. This substitution fundamentally alters its reactivity, transforming it into an effective alkylating agent.
The primary role of the chloromethyl group is to participate in nucleophilic substitution reactions, typically following an Sₙ2 mechanism. The carbon atom of the chloromethyl group is electron-deficient due to the inductive effect of the adjacent chlorine atom, making it susceptible to attack by a wide range of nucleophiles. The chloride ion is a stable anion and therefore a good leaving group, facilitating the substitution process.
Common transformations involving the chloromethyl group include:
Etherification: Reaction with alcohols or phenols (or their corresponding alkoxides/phenoxides) to form ethers.
Amination: Reaction with primary or secondary amines to yield secondary or tertiary amines, respectively.
Cyanation: Reaction with cyanide salts, such as KCN, to introduce a nitrile functional group, thereby extending the carbon chain. beilstein-journals.org
Thioether formation: Reaction with thiols or thiolates to produce thioethers.
The reactivity of the chloromethyl group attached to an aromatic system, as in 4-(chloromethyl)benzo[c] mdpi.comresearchgate.netresearchgate.netoxadiazole, is analogous to that of a benzylic chloride. This position enhances its reactivity towards Sₙ2 displacement due to the stabilization of the transition state by the adjacent aromatic ring.
Rationale for Dedicated Research on 4-(Chloromethyl)benzo[c]mdpi.comresearchgate.netresearchgate.netoxadiazole
The dedicated study of 4-(Chloromethyl)benzo[c] mdpi.comresearchgate.netresearchgate.netoxadiazole is driven by its potential as a bifunctional synthetic building block. The rationale for its investigation lies in the strategic combination of the properties of its two key components: the fluorescent and electron-accepting benzofurazan core and the reactive chloromethyl handle.
The primary application of this compound is as a fluorogenic labeling agent . Researchers can utilize the reactive chloromethyl group to covalently attach the benzofurazan fluorophore to a wide variety of target molecules, provided they contain a suitable nucleophilic site (e.g., -OH, -NH₂, -SH). This allows for the sensitive detection and visualization of biomolecules such as proteins, peptides, and amino acids in biological systems. researchgate.netnih.gov The process is analogous to the well-established use of NBD-Cl, but 4-(chloromethyl)benzo[c] mdpi.comresearchgate.netresearchgate.netoxadiazole offers a different linkage point and potentially altered photophysical properties.
The table below illustrates the typical fluorescence characteristics of molecules after being labeled with a related benzofurazan derivative, NBD, demonstrating the utility of this scaffold in creating fluorescent probes.
| Labeled Analyte (NBD-Amine) | Excitation Wavelength (λex) | Emission Wavelength (λem) |
| NBD-Glycine | 465 nm | 535 nm |
| NBD-Alanine | 467 nm | 538 nm |
| NBD-Glutamate | 468 nm | 540 nm |
| NBD-GABA | 470 nm | 542 nm |
| Data derived from studies on NBD-labeled amino acids, illustrating the general fluorescent properties of the scaffold. |
Furthermore, in materials science, this compound serves as a monomer or intermediate for synthesizing more complex structures. By reacting the chloromethyl group, the electron-accepting benzofurazan unit can be incorporated into larger conjugated systems, polymers, or donor-acceptor dyes for electronic and photonic applications. researchgate.net
Contextualization within the Broader Family of Oxadiazole Isomers and Derivatives
Oxadiazoles (B1248032) are a class of five-membered heterocyclic aromatic compounds containing one oxygen and two nitrogen atoms. Four constitutional isomers exist, distinguished by the relative positions of the heteroatoms: 1,2,3-, 1,2,4-, 1,2,5-, and 1,3,4-oxadiazole (B1194373). nih.gov The benzo[c] mdpi.comresearchgate.netresearchgate.netoxadiazole scaffold is a derivative of the 1,2,5-oxadiazole isomer. Each isomer exhibits distinct properties and finds application in different areas of chemistry.
| Isomer | Key Features and Common Applications |
| 1,2,3-Oxadiazole | Generally unstable and prone to ring-opening; least explored of the isomers. nih.gov |
| 1,2,4-Oxadiazole (B8745197) | Stable and widely used in medicinal chemistry as a bioisosteric replacement for ester and amide groups. Found in several commercial drugs. nih.gov |
| 1,3,4-Oxadiazole | Thermally stable and possesses good electron-transporting properties. Used extensively in medicinal chemistry (as a bioisostere) and in materials science for organic light-emitting diodes (OLEDs). researchgate.net |
| 1,2,5-Oxadiazole | Known for its use in high-energy density materials. Derivatives, particularly the N-oxides (furoxans), are potent nitric oxide (NO) donors. The benzofused version (benzofurazan) is a key component in fluorophores and electron-accepting materials. researchgate.netnih.gov |
The 1,2,4- and 1,3,4-oxadiazole isomers are most frequently encountered in drug discovery, where their ability to mimic the geometry and hydrogen bonding capabilities of amides and esters is highly valued. nih.gov In contrast, the 1,2,5-oxadiazole ring system, especially when fused to a benzene ring, is more commonly associated with materials science and the development of chemical probes due to its distinct electronic and photophysical properties. rsc.orgresearchgate.net Therefore, 4-(Chloromethyl)benzo[c] mdpi.comresearchgate.netresearchgate.netoxadiazole belongs to a subclass of oxadiazoles prized not for bioisosterism, but for their utility in creating functional molecules for fluorescence imaging and advanced materials.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C7H5ClN2O |
|---|---|
Molecular Weight |
168.58 g/mol |
IUPAC Name |
4-(chloromethyl)-2,1,3-benzoxadiazole |
InChI |
InChI=1S/C7H5ClN2O/c8-4-5-2-1-3-6-7(5)10-11-9-6/h1-3H,4H2 |
InChI Key |
NYHPEFWWHCRJCF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NON=C2C(=C1)CCl |
Origin of Product |
United States |
Synthetic Methodologies for 4 Chloromethyl Benzo C 1 2 3 Oxadiazole
Strategic Approaches to the Benzo[c]rsc.orgresearchgate.netwikipedia.orgoxadiazole Ring System Formation
The formation of the benzo[c] researchgate.netwikipedia.orgoxadiazole (benzofurazan) ring is a critical step. This is typically achieved through intramolecular cyclization of suitably substituted benzene (B151609) precursors.
The benzofurazan (B1196253) core is often synthesized from ortho-substituted nitroaromatics. A common and well-established precursor is the corresponding benzofurazan N-oxide (benzofuroxan), which can be subsequently deoxygenated.
One classic route involves the thermal decomposition of an o-nitrophenylazide. The azide (B81097), upon heating, loses nitrogen gas to form a nitrene intermediate, which then cyclizes to yield the benzofurazan N-oxide. This N-oxide can then be reduced to the target benzofurazan.
Another prevalent method is the reductive cyclization of o-dinitrobenzenes or the oxidation of o-nitroanilines. For instance, the oxidation of o-nitroaniline with a hypochlorite solution is a convenient method for preparing benzofurazan N-oxide. The subsequent reduction of the N-oxide to the benzofurazan can be accomplished using various reducing agents, such as trivalent phosphorus compounds (e.g., PCl₃ or PPh₃).
| Precursor | Reagents and Conditions | Product | Yield (%) |
| 2-Nitroaniline | 1. NaOCl, EtOH/KOH; 2. PCl₃, CHCl₃, reflux | Benzo[c] researchgate.netwikipedia.orgoxadiazole | Good |
| 1,2-Dinitrobenzene | Na₂SO₃ or other reducing agents | Benzo[c] researchgate.netwikipedia.orgoxadiazole | Variable |
| o-Nitrophenylazide | 1. Heat (thermal decomposition); 2. Reducing agent | Benzo[c] researchgate.netwikipedia.orgoxadiazole | Variable |
Once the benzofurazan ring system is formed, the chloromethyl group must be introduced at the 4-position. This is typically not achieved in a single step. A more practical approach involves the synthesis of a 4-substituted benzofurazan, such as 4-methyl or 4-(hydroxymethyl)benzofurazan, which can then be converted to the desired product.
From 4-Methylbenzo[c] researchgate.netwikipedia.orgoxadiazole: The synthesis would begin with a precursor like 3-methyl-2-nitroaniline, which can be cyclized to form 4-methylbenzo[c] researchgate.netwikipedia.orgoxadiazole. The methyl group can then be chlorinated. Free-radical chlorination using reagents such as N-chlorosuccinimide (NCS) or sulfuryl chloride (SO₂Cl₂) under UV irradiation or with a radical initiator is a standard method for converting a benzylic methyl group into a chloromethyl group.
From 4-(Hydroxymethyl)benzo[c] researchgate.netwikipedia.orgoxadiazole: An alternative is to synthesize 4-(hydroxymethyl)benzo[c] researchgate.netwikipedia.orgoxadiazole. The precursor for this could be 3-(hydroxymethyl)-2-nitroaniline or a derivative of 4-carboxybenzo[c] researchgate.netwikipedia.orgoxadiazole that is reduced to the alcohol. The resulting benzylic alcohol can then be converted to the corresponding chloride using standard reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).
| Intermediate | Reagents and Conditions | Final Product |
| 4-Methylbenzo[c] researchgate.netwikipedia.orgoxadiazole | NCS or SO₂Cl₂, radical initiator | 4-(Chloromethyl)benzo[c] researchgate.netwikipedia.orgoxadiazole |
| 4-(Hydroxymethyl)benzo[c] researchgate.netwikipedia.orgoxadiazole | SOCl₂ or PCl₅ | 4-(Chloromethyl)benzo[c] researchgate.netwikipedia.orgoxadiazole |
Direct Halogenation Strategies for the 4-Position
Directly introducing a chloromethyl group onto the aromatic ring in a single step is known as chloromethylation. The Blanc chloromethylation reaction, which uses formaldehyde, hydrogen chloride, and a Lewis acid catalyst like zinc chloride, is a classic method for this transformation wikipedia.org.
However, the application of this reaction to the benzo[c] researchgate.netwikipedia.orgoxadiazole system presents challenges. The oxadiazole portion of the molecule is strongly electron-withdrawing, which deactivates the fused benzene ring towards electrophilic aromatic substitution. This deactivation makes reactions like the Blanc chloromethylation difficult to achieve with good yields and selectivity. The reaction, if successful, would likely be slow and require harsh conditions, potentially leading to side reactions. Furthermore, a major disadvantage of this method is the potential formation of the highly carcinogenic byproduct, bis(chloromethyl) ether wikipedia.org.
Multi-Step Synthetic Sequences Employing Key Intermediates
Based on the strategies outlined above, a logical multi-step synthesis for 4-(Chloromethyl)benzo[c] researchgate.netwikipedia.orgoxadiazole would involve the formation of a key intermediate followed by functional group transformation. A plausible and efficient sequence is outlined below:
Synthesis of 4-Methylbenzo[c] researchgate.netwikipedia.orgoxadiazole: Starting from 3-methyl-2-nitroaniline, an oxidative cyclization is performed to first generate 4-methylbenzofurazan N-oxide.
Reduction to Benzofurazan: The N-oxide intermediate is then deoxygenated using a suitable reducing agent (e.g., PCl₃) to yield 4-methylbenzo[c] researchgate.netwikipedia.orgoxadiazole.
Side-Chain Chlorination: The final step is the selective free-radical chlorination of the methyl group to afford the target compound, 4-(Chloromethyl)benzo[c] researchgate.netwikipedia.orgoxadiazole.
This sequence avoids the difficulties of direct chloromethylation on a deactivated ring and utilizes a series of well-established and reliable chemical transformations.
Methodological Advancements in Reaction Efficiency and Selectivity
Modern synthetic chemistry continually seeks to improve reaction outcomes. For the synthesis of benzofurazans and their derivatives, advancements may include:
Catalysis: The use of transition metal catalysts for cyclization reactions can offer milder conditions and improved yields compared to classical stoichiometric methods.
Flow Chemistry: Performing reactions in continuous flow reactors can enhance safety, improve heat transfer, and allow for precise control over reaction parameters, often leading to higher yields and purity.
Photochemistry: Photochemically induced reactions, such as the chlorination step, can sometimes offer higher selectivity and avoid the need for high temperatures or aggressive chemical initiators rsc.org.
Green Chemistry Principles in Synthesis Design
Applying green chemistry principles to the synthesis of 4-(Chloromethyl)benzo[c] researchgate.netwikipedia.orgoxadiazole aims to reduce the environmental impact of the process. Key considerations include:
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multi-step syntheses are often less atom-economical, but this can be offset by high yields in each step.
Use of Safer Solvents and Reagents: Replacing hazardous solvents like chloroform or carbon tetrachloride with greener alternatives (e.g., 2-methyltetrahydrofuran, cyclopentyl methyl ether) is a primary goal. Similarly, avoiding toxic reagents like PCl₅ or SOCl₂ where possible is preferred.
Energy Efficiency: Employing methods like microwave-assisted synthesis or ultrasonication can significantly reduce reaction times and energy consumption compared to conventional heating nih.gov.
Catalysis over Stoichiometric Reagents: Using catalytic amounts of reagents for cyclization or functionalization steps reduces waste generation.
Electrochemical Synthesis: Electrochemical methods can provide a clean and efficient way to perform oxidation or reduction steps without the need for chemical oxidants or reductants, generating minimal waste nih.gov.
By integrating these principles, the synthesis can be made more sustainable and environmentally benign.
Chemical Reactivity and Mechanistic Investigations of 4 Chloromethyl Benzo C 1 2 3 Oxadiazole
Nucleophilic Substitution Reactions Involving the Chloromethyl Group
The chloromethyl substituent on the benzofurazan (B1196253) ring is analogous to a benzyl (B1604629) chloride, making it an excellent substrate for bimolecular nucleophilic substitution (SN2) reactions. The carbon atom of the chloromethyl group is electrophilic and susceptible to attack by a wide range of nucleophiles, leading to the displacement of the chloride ion. This reactivity is a cornerstone for the synthesis of more complex derivatives.
4-(Chloromethyl)benzo[c] nih.govresearchgate.netmdpi.comoxadiazole is expected to react readily with oxygen-centered nucleophiles such as alkoxides, phenoxides, and carboxylates. These reactions typically proceed via a standard SN2 mechanism to yield ethers and esters, respectively. For instance, treatment with sodium phenoxide would result in the formation of a diaryl ether derivative. Kinetic studies on the reaction of the related 4-chloro-7-nitrobenzofurazan (B127121) with substituted phenols indicate that the reaction proceeds through a rate-limiting nucleophilic addition to form a Meisenheimer-like complex, followed by the rapid expulsion of the leaving group. researchgate.net While the mechanism at a benzylic carbon differs (direct SN2 displacement), this highlights the susceptibility of the benzofurazan scaffold to nucleophilic attack.
| Nucleophile | Reagent Example | Product Class | General Structure |
|---|---|---|---|
| Alkoxide | Sodium ethoxide (NaOEt) | Ether | Benzofurazan-CH₂-OR |
| Phenoxide | Sodium phenoxide (NaOPh) | Diaryl Ether | Benzofurazan-CH₂-OAr |
| Carboxylate | Sodium acetate (B1210297) (NaOAc) | Ester | Benzofurazan-CH₂-OC(O)R |
Nitrogen nucleophiles, including primary and secondary amines, readily displace the chloride from the chloromethyl group to form the corresponding substituted aminomethyl derivatives. The benzofurazan moiety itself, particularly when substituted with nitro groups (as in NBD-Cl), is widely used as a fluorescent label for amines and peptides, undergoing nucleophilic aromatic substitution. nih.gov This inherent reactivity of the core structure suggests that the attached chloromethyl group would be similarly reactive. Studies on other heterocyclic systems, such as 3-(4-chlorophenyl)-5-(piperidine-1-ylmethyl)-1,2,4-oxadiazole, confirm that the chloromethyl group on an oxadiazole ring is a key site for modification with amine nucleophiles. nih.gov
| Nucleophile | Reagent Example | Product Class | General Structure |
|---|---|---|---|
| Primary Amine | Aniline (PhNH₂) | Secondary Amine | Benzofurazan-CH₂-NHR |
| Secondary Amine | Piperidine | Tertiary Amine | Benzofurazan-CH₂-NR₂ |
| Azide (B81097) | Sodium azide (NaN₃) | Azide | Benzofurazan-CH₂-N₃ |
Sulfur-based nucleophiles, such as thiols and thiophenols, are typically potent nucleophiles and are expected to react efficiently with 4-(chloromethyl)benzo[c] nih.govresearchgate.netmdpi.comoxadiazole. The reaction with a thiol (R-SH) in the presence of a mild base would yield the corresponding thioether or thiol adduct. The formation of NBD derivatives from biological thiols like cysteine is a well-established reaction, further supporting the high affinity of the benzofurazan system for sulfur nucleophiles. nih.gov
The reaction with carbon-centered nucleophiles, such as cyanide, provides access to chain-extended products. While specific studies on 4-(chloromethyl)benzo[c] nih.govresearchgate.netmdpi.comoxadiazole are not prevalent, detailed mechanistic investigations have been performed on the closely related 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole (B157745) system with potassium cyanide (KCN). These studies reveal complex reactivity beyond simple SN2 displacement.
Initially, the reaction of the chloromethyl-oxadiazole with KCN yields the expected cyanomethyl-oxadiazole (an acetonitrile (B52724) derivative) via an SN2 pathway. However, under forcing conditions (e.g., reflux in acetonitrile), an unexpected decyanated alkane product is formed as the major product. The proposed mechanism involves the initial SN2 reaction to form the acetonitrile. Subsequently, the acidic proton adjacent to the nitrile is abstracted by a cyanide anion. This is followed by a complex cascade proposed to involve the extrusion of cyanogen, leading to the formation of the alkane. The ratio of the acetonitrile to the decyanated alkane can be controlled by temperature, with lower temperatures favoring the formation of the acetonitrile product.
| KCN Equivalents | Temperature | Solvent | Major Product | Yield (%) |
|---|---|---|---|---|
| 4 | Room Temp. | CH₃CN | Acetonitrile Derivative | ~85 |
| 2 | 100 °C | CH₃CN | Decyanated Alkane | ~75 |
Electrophilic Aromatic Substitution on the Benzo[c]nih.govresearchgate.netmdpi.comoxadiazole Core
Electrophilic aromatic substitution (EAS) is a class of reactions where an electrophile replaces an atom (typically hydrogen) on an aromatic ring. wikipedia.org The fused oxadiazole ring in the benzofurazan system is strongly electron-withdrawing, which significantly deactivates the benzene (B151609) ring towards attack by electrophiles. rsc.org Such deactivating groups slow down the rate of electrophilic substitution compared to benzene itself. libretexts.org
The mechanism proceeds in two steps: a slow attack by the electrophile on the aromatic π-system to form a positively charged carbocation intermediate (a Wheland or sigma complex), followed by a fast deprotonation to restore aromaticity. masterorganicchemistry.commsu.edu For the benzofurazan ring, substitution is expected to occur at the positions that result in the least destabilized carbocation intermediate. Attack at positions 5 and 7 is generally favored over position 6, as it avoids placing the positive charge on the carbon atom directly adjacent to the electron-deficient oxadiazole nitrogen atoms. Due to the strong deactivation, forcing conditions, such as the use of strong acids and high temperatures, would likely be necessary to achieve reactions like nitration, halogenation, or Friedel-Crafts acylation.
Metal-Catalyzed Coupling Reactions at the Chloromethyl Site
The chloromethyl group functions as a benzylic halide, making it a suitable electrophilic partner in a variety of metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon bonds.
One of the most prominent examples is the Suzuki-Miyaura coupling reaction, which typically uses a palladium catalyst to couple an organoboron species (like a boronic acid) with an organic halide. rsc.org The reaction of 4-(chloromethyl)benzo[c] nih.govresearchgate.netmdpi.comoxadiazole with an arylboronic acid would produce a diarylmethane derivative. The catalytic cycle generally involves three key steps:
Oxidative Addition: The Pd(0) catalyst inserts into the carbon-chlorine bond of the chloromethyl group. Electron-donating groups on the benzyl chloride can accelerate this rate-determining step. rsc.org
Transmetalation: The organic group from the boronic acid is transferred to the palladium center.
Reductive Elimination: The two coupled organic fragments are eliminated from the palladium, forming the new C-C bond and regenerating the Pd(0) catalyst.
While benzylic chlorides can be challenging substrates, numerous catalytic systems have been developed that show high efficiency for their coupling under mild conditions. rsc.orgrsc.orgresearchgate.net Even transition-metal-free Suzuki-type couplings of benzyl chlorides have been reported. nih.gov
| Catalyst | Ligand | Base | Solvent | Temperature |
|---|---|---|---|---|
| Pd(OAc)₂ | NHC Precursors | K₂CO₃ | H₂O | Room Temp. |
| Pd(II) on Polymer Support | Triphenylphosphine (on support) | K₂CO₃ | Ethanol (B145695) | 80 °C |
Ring-Opening Reactions of the Benzo[c]researchgate.netrsc.orgresearchgate.netoxadiazole Heterocycle
The benzo[c] researchgate.netrsc.orgresearchgate.netoxadiazole (benzofurazan) ring, characterized by a degree of aromaticity and the presence of a weak N-O bond, is susceptible to ring-opening under specific conditions. These reactions are of significant interest as they provide pathways to more complex heterocyclic structures.
One of the most notable ring-opening reactions of the benzofurazan scaffold is its transformation into quinoxaline (B1680401) derivatives. researchgate.net This conversion can be achieved by heating benzofurazans with ethanolamine (B43304) in the presence of a catalytic amount of p-toluenesulfonic acid. researchgate.net This reaction proceeds via the cleavage of the furazan (B8792606) ring, followed by the formation of a new pyrazine (B50134) ring. The nature of the substituents on the benzofurazan ring can influence the course and efficiency of this transformation. For the subject compound, 4-(chloromethyl)benzo[c] researchgate.netrsc.orgresearchgate.netoxadiazole, the electron-withdrawing nature of the chloromethyl group could potentially facilitate the initial nucleophilic attack on the heterocyclic ring.
The N-oxide derivatives of benzo[c] researchgate.netrsc.orgresearchgate.netoxadiazole, known as benzofuroxans or benzo[c] researchgate.netrsc.orgresearchgate.netoxadiazole 1-oxides, exhibit a higher propensity for ring-opening and rearrangement reactions. A well-established method for the synthesis of quinoxaline 1,4-dioxides involves the reaction of benzofuroxans with enamines or enolates, a transformation known as the Beirut reaction. nih.gov For instance, the reaction of benzofurazan oxide with various enamines readily yields novel quinoxaline 1,4-dioxides. Similarly, reactions with benzofuran-3(2H)-ones also lead to the formation of quinoxaline 1-oxides through a ring-opening and cyclization sequence. rsc.org
Photochemical conditions can also induce the cleavage of the benzofurazan ring. Studies on 5-substituted benzofurazans have shown that the primary relaxation process from the excited singlet state is a photoreaction involving the cleavage of a bond within the heterocyclic skeleton. rsc.org This suggests that photochemical activation could be a viable method for inducing ring-opening in 4-(chloromethyl)benzo[c] researchgate.netrsc.orgresearchgate.netoxadiazole, potentially leading to novel molecular architectures.
The following table summarizes the types of ring-opening reactions observed for the benzo[c] researchgate.netrsc.orgresearchgate.netoxadiazole and its N-oxide derivatives.
| Reaction Type | Reagent/Condition | Product |
| Reaction with Amines | Ethanolamine, p-toluenesulfonic acid, heat | Quinoxalines |
| Beirut Reaction | Enamines, Enolates | Quinoxaline 1,4-dioxides |
| Reaction with Ketones | Benzofuran-3(2H)-ones | 3-(o-hydroxyaryl)quinoxaline 1-oxides |
| Photochemical Reaction | UV irradiation | Ring-opened products |
| Thermal Decomposition | High temperature | Nitriles, Nitrile oxides |
Detailed Mechanistic Studies of Key Transformation Pathways
The transformation of benzofurazans and their N-oxides into other heterocyclic systems involves intricate mechanistic pathways that have been the subject of both experimental and computational investigations.
The conversion of benzofurazans to quinoxalines upon treatment with ethanolamine is proposed to proceed through a multi-step mechanism. researchgate.net It is suggested that ethanolamine, under acidic conditions, dehydrates to form an enamine. This enamine then acts as the key reagent that initiates the cleavage of the furazan ring. This is followed by a cyclization step to form a pyrazine ring, ultimately leading to the quinoxaline product. An excess of ethanolamine may also play a role in the reduction of any N-oxide intermediates that might be formed during the reaction. researchgate.net
The Beirut reaction, which transforms benzofuroxans into quinoxaline 1,4-dioxides, has been mechanistically rationalized. The reaction is initiated by the nucleophilic attack of an enamine or enolate on the benzofuroxan (B160326) ring. This is followed by a series of rearrangements and ring-closure to afford the stable quinoxaline 1,4-dioxide system. The regioselectivity of this reaction, particularly with unsymmetrical 1,3-diketones, is influenced by both steric and polar factors of the reactants.
Computational studies, particularly using Density Functional Theory (DFT), have provided deeper insights into the reactivity of the benzofuroxan system. These studies have highlighted the low aromatic character of the benzofuroxan system and the significant electron-drawing ability of the condensed furoxan ring. These electronic features contribute to the high reactivity of the benzene ring towards nucleophilic attack, which can be a precursor to ring-opening or rearrangement reactions.
The photochemical ring-opening of benzofurazans is understood to occur from an excited electronic state. The process is believed to be initiated by the cleavage of a bond within the furazan ring upon absorption of UV light. The nature of the substituent on the benzofurazan ring can influence the efficiency of this photoreaction by altering the energy levels of the excited states. rsc.org
The following table outlines the proposed mechanistic steps for key transformations of the benzo[c] researchgate.netrsc.orgresearchgate.netoxadiazole ring system.
| Transformation | Proposed Mechanistic Steps |
| Benzofurazan to Quinoxaline | 1. Acid-catalyzed dehydration of ethanolamine to enamine.2. Nucleophilic attack of enamine on the benzofurazan ring.3. Cleavage of the furazan ring.4. Cyclization to form a pyrazine ring.5. Aromatization to quinoxaline. |
| Benzofuroxan to Quinoxaline 1,4-dioxide (Beirut Reaction) | 1. Nucleophilic attack of enamine/enolate on the benzofuroxan ring.2. Ring-opening of the furoxan moiety.3. Intramolecular cyclization.4. Elimination to form the quinoxaline 1,4-dioxide. |
| Photochemical Ring-Opening | 1. Excitation to a singlet excited state (S1 or S2).2. Primary bond cleavage within the furazan ring.3. Formation of ring-opened intermediates. |
Derivatives and Analogues of 4 Chloromethyl Benzo C 1 2 3 Oxadiazole
Design and Synthesis of Structurally Modified Benzo[c]acs.orgrsc.orgmdpi.comoxadiazoles
The structural modification of the 4-(chloromethyl)benzo[c] acs.orgrsc.orgmdpi.comoxadiazole scaffold is a key strategy for optimizing its therapeutic potential. These modifications can be broadly categorized into alterations of the core heterocycle and derivatization of the chloromethyl side chain.
Synthetic strategies have been developed to introduce a variety of substituents onto the benzoxadiazole ring system to modulate its physicochemical and pharmacological properties. A notable approach involves the molecular hybridization of benzo[c] acs.orgrsc.orgmdpi.comoxadiazoles (B1248032) with boron-containing moieties to create novel therapeutic agents. mdpi.comresearchgate.net For instance, new series of boron-based benzo[c] acs.orgrsc.orgmdpi.comoxadiazoles have been designed and synthesized as potential agents targeting tumor hypoxia. mdpi.comresearchgate.net The synthesis is achieved through a two-step process involving a base-catalyzed substitution reaction to create amine or ether-linked boronic acid pinacol (B44631) ester derivatives, followed by conversion to the corresponding aryltrifluoroborate salts or hydrolysis to boronic acid derivatives. mdpi.comresearchgate.net
Another facile synthetic route has been developed for carboxyimidamide-substituted benzoxadiazoles. rsc.org This method has enabled the generation of a library of derivatives for biological screening, particularly for antiprotozoal activity. rsc.org Furthermore, the synthesis of various 3,4-disubstituted 1,2,5-oxadiazoles has been explored, highlighting the versatility of the core structure for creating diverse analogues. organic-chemistry.org
The chloromethyl group at the 4-position is a versatile functional group that serves as a key site for structural diversification. Its reactivity allows for the introduction of a wide array of functionalities through nucleophilic substitution reactions. For example, in the development of potent Programmed Death-Ligand 1 (PD-L1) inhibitors, the core benzo[c] acs.orgrsc.orgmdpi.comoxadiazole structure is linked to other molecular fragments, a process that can be initiated from the chloromethyl precursor. acs.orgnih.gov
Similarly, in the synthesis of novel nematicidal agents based on the related 1,2,4-oxadiazole (B8745197) scaffold, the chloromethyl group is often used as a linker to attach amide- and 1,3,4-thiadiazole-containing side chains. mdpi.cominformahealthcare.com These modifications are crucial for achieving the desired biological activity and optimizing the pharmacokinetic properties of the resulting compounds. The synthesis of (substituted-phenyl-1,2,4-oxadiazol-5-yl) methyl-2-(3-oxo-2,3-dihydro-4H-benzo[b] acs.orgmdpi.com oxazin-4-yl)acetate derivatives also begins with a 5-(chloromethyl)-3-phenyl-1,2,4-oxadiazole (B157745) intermediate, showcasing the importance of the chloromethyl group in building complex molecules. rasayanjournal.co.in
Exploration of Fused Ring Systems Incorporating the Benzo[c]acs.orgrsc.orgmdpi.comoxadiazole Core
Expanding the heterocyclic system by fusing additional rings to the benzo[c] acs.orgrsc.orgmdpi.comoxadiazole core is an advanced design strategy to create novel chemical entities with unique properties. This approach can enhance molecular rigidity, alter electronic properties, and introduce new points for molecular interactions.
Research into energetic materials has led to the synthesis of nitrogen-rich fused-ring systems built upon a 1,2,5-oxadiazole scaffold. energetic-materials.org.cn Starting from 5,6-diamino- acs.orgrsc.orgmdpi.comoxadiazolo[3,4-b]pyrazine, complex fused structures such as 5,5''-(hydrazine-1,2-diyl)bis(5,7-dihydro- acs.orgrsc.orgmdpi.comoxadiazolo[3,4-e] acs.orgrsc.orgmdpi.comtriazolo[4,3-a]pyrimidine-8(4H)-one) perchlorate were accomplished. energetic-materials.org.cn These compounds exhibit good planarity in their cationic parts and extensive hydrogen bonding networks in their crystal structures. energetic-materials.org.cn
In the context of material science, a strongly electron-withdrawing benzo[c] acs.orgrsc.orgmdpi.comoxadiazole (BOZ) unit has been incorporated as a second electron acceptor segment into a naphthalenediimide (NDI)-based polymer backbone. rsc.org This resulted in a unipolar n-type polymer semiconductor with a deep-lying LUMO energy level, facilitating electron injection and leading to high-performance, air-stable field-effect transistors. rsc.org
Structure-Activity Relationship (SAR) Studies on Designed Analogues
Understanding the relationship between the chemical structure of the designed analogues and their biological activity is paramount for rational drug design. SAR studies provide critical insights into which molecular features are responsible for potency, selectivity, and mechanism of action.
Antitrypanosomal Activity: Benzo[1,2-c]1,2,5-oxadiazole N-oxide (benzofuroxan) derivatives have been systematically studied for their activity against Trypanosoma cruzi. nih.gov Using a substituent-clustering methodology (Hansch's series design), researchers identified key structural modifications that influence antitrypanosomal efficacy. nih.gov Several derivatives demonstrated potent activity, with 50% inhibitory concentrations (IC₅₀) comparable to the reference drug, nifurtimox. nih.gov The most effective compounds from this series represent promising starting points for designing new drugs. nih.gov Preliminary mechanistic studies suggest that these compounds act by perturbing the mitochondrial electron transport chain and inhibiting parasite respiration. nih.gov
PD-L1 Inhibition: A series of novel benzo[c] acs.orgrsc.orgmdpi.comoxadiazole derivatives were designed and synthesized as inhibitors of the PD-1/PD-L1 immune checkpoint pathway. acs.orgnih.gov Extensive SAR studies led to the discovery of compound L7, which exhibited a potent IC₅₀ value of 1.8 nM in a homogeneous time-resolved fluorescence (HTRF) assay. acs.orgnih.gov This was a 20-fold improvement in potency compared to the lead compound. acs.orgnih.gov An ester prodrug of L7, compound L24, was found to be orally bioavailable and showed significant antitumor effects in mouse models by promoting antitumor immunity. acs.orgnih.gov
Table 1: PD-L1 Inhibition Activity of Benzo[c] acs.orgrsc.orgmdpi.comoxadiazole Derivatives
| Compound | HTRF IC₅₀ (nM) | SPR Kᴅ (nM) vs hPD-L1 | Cell-based EC₅₀ (nM) |
|---|---|---|---|
| L7 | 1.8 | 3.34 | 375 |
| BMS-1016 (Lead) | - | - | 2075 |
Data sourced from a study on Benzo[c] acs.orgrsc.orgmdpi.comoxadiazole derivatives as PD-L1 inhibitors. acs.orgnih.gov
Nematicidal Activity: While research on the nematicidal properties of benzo[c] acs.orgrsc.orgmdpi.comoxadiazole is limited, studies on the closely related 1,2,4-oxadiazole core have yielded promising results. A series of novel amide derivatives containing a 1,2,4-oxadiazole moiety were designed and synthesized to discover new nematicides. nih.gov Several of these compounds showed excellent nematicidal activity against various nematode species, including the pine wood nematode (Bursaphelenchus xylophilus). nih.gov The most potent compounds, A7, A18, and A20-A22, had LC₅₀ values in the range of 1.39-3.09 mg/L, significantly outperforming the commercial nematicide tioxazafen. nih.gov Another study found that compound F11, a 1,2,4-oxadiazole derivative, exhibited a corrected mortality rate of 93.2% against Meloidogyne incognita at a concentration of 200 µg/mL. mdpi.com The mechanism of action for some of these compounds involves the inhibition of succinate dehydrogenase (SDH) in nematodes, disrupting the electron transport chain and energy production. nih.gov
Hypoxia Inhibition: Benzo[c] acs.orgrsc.orgmdpi.comoxadiazoles have been investigated as inhibitors of hypoxia-inducible factor (HIF), a key transcription factor in tumor survival under low-oxygen conditions. mdpi.comresearchgate.net New series of boron-based benzo[c] acs.orgrsc.orgmdpi.comoxadiazoles were designed and synthesized as potential anticancer agents targeting tumor hypoxia. mdpi.comresearchgate.net This represents the first example of developing boron-based hypoxia agents, with biological studies currently in progress. mdpi.comresearchgate.net In related work, benzo[d]isoxazole derivatives have been identified as potent HIF-1α transcription inhibitors, with the most effective compounds showing IC₅₀ values as low as 24 nM in cell-based assays. nih.gov
The specific nature and position of substituents on the benzo[c] acs.orgrsc.orgmdpi.comoxadiazole ring system critically influence how these molecules interact with their biological targets.
In the development of PD-L1 inhibitors, the high potency of compound L7 was attributed to specific structural features that optimize its binding to the human PD-L1 protein. acs.orgnih.gov Surface plasmon resonance (SPR) assays confirmed a high-affinity interaction, with a Kᴅ value of 3.34 nM, and importantly, showed no binding to the PD-1 receptor, indicating high selectivity. acs.orgnih.gov
For antitrypanosomal benzofuroxan (B160326) derivatives, the Hansch methodology was employed to systematically analyze how different substituents affect biological activity. nih.gov This quantitative structure-activity relationship (QSAR) approach allowed for the identification of two specific "cluster-substituents" that were particularly favorable for activity, providing a clear direction for future structural modifications. nih.gov
Theoretical studies using density functional theory (DFT) on related benzo[c] acs.orgrsc.orgmdpi.comthiadiazole-based polymers have also shed light on substituent effects. researchgate.net It was found that noncovalent intramolecular interactions, such as those between sulfur and nitrogen atoms, can reduce the band gaps of polymers and enhance charge transfer more effectively than other interactions. researchgate.net Such computational approaches can help rationalize the impact of substituents on the electronic properties that govern molecular recognition and biological function.
Spectroscopic and Advanced Analytical Characterization of 4 Chloromethyl Benzo C 1 2 3 Oxadiazole and Its Adducts
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds in solution. For 4-(Chloromethyl)benzo[c] researchgate.netnih.govnih.govoxadiazole, ¹H and ¹³C NMR provide direct evidence for the proton and carbon framework, while 2D NMR techniques establish connectivity.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the methylene (B1212753) protons of the chloromethyl group. The parent compound, benzofurazan (B1196253), displays a symmetric AA'BB' system for its four aromatic protons. chemicalbook.com The introduction of the chloromethyl group at the 4-position breaks this symmetry, resulting in a more complex splitting pattern for the three remaining aromatic protons, likely in the range of δ 7.0-8.5 ppm. The methylene protons (–CH₂Cl) would typically appear as a sharp singlet further upfield.
The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The benzoxadiazole ring carbons are expected to resonate at a lower field due to the influence of the heteroatoms. scispace.com The carbon of the chloromethyl group would be observed in the aliphatic region, while the six aromatic carbons would appear in the typical downfield region for substituted benzene (B151609) rings. Advanced techniques such as COSY (Correlation Spectroscopy) would be used to establish proton-proton coupling networks, and HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range correlations between protons and carbons, confirming the placement of the chloromethyl substituent on the benzoxadiazole core. ipb.pt
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Data for 4-(Chloromethyl)benzo[c] researchgate.netnih.govnih.govoxadiazole
| Atom | Technique | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Aromatic Protons | ¹H NMR | 7.5 - 8.0 | Multiplet |
| Methylene Protons (-CH₂Cl) | ¹H NMR | ~4.8 | Singlet |
| Aromatic Carbons | ¹³C NMR | 110 - 155 | - |
| Methylene Carbon (-CH₂Cl) | ¹³C NMR | 40 - 50 | - |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., HRMS, ESI-MS, EI-MS, TOF-MS)
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby determining the molecular weight of a compound and providing structural information through fragmentation analysis. nih.gov
For 4-(Chloromethyl)benzo[c] researchgate.netnih.govnih.govoxadiazole (C₇H₅ClN₂O), High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition by providing a highly accurate mass measurement of the molecular ion. Techniques like Electrospray Ionization (ESI) or Electron Impact (EI) can be used to generate ions.
Under EI-MS, the molecular ion [M]⁺ would be observed, and its isotopic pattern would be characteristic of a molecule containing one chlorine atom (an M+2 peak approximately one-third the intensity of the M peak). The fragmentation of 1,2,4-oxadiazole (B8745197) systems under electron impact is a known process, often involving the cleavage of the heterocyclic ring. researchgate.net For the target compound, characteristic fragmentation pathways would likely include the loss of the chlorine atom ([M-Cl]⁺), the entire chloromethyl radical ([M-CH₂Cl]⁺), and subsequent fragmentation of the benzofurazan ring system. researchgate.net
Table 2: Predicted Mass Spectrometry Data for 4-(Chloromethyl)benzo[c] researchgate.netnih.govnih.govoxadiazole
| Ion/Fragment | Formula | Predicted m/z | Technique |
| Molecular Ion [M]⁺ | C₇H₅³⁵ClN₂O | ~184.0 | HRMS, ESI-MS, EI-MS, TOF-MS |
| Isotope Peak [M+2]⁺ | C₇H₅³⁷ClN₂O | ~186.0 | HRMS, ESI-MS, EI-MS, TOF-MS |
| Fragment | [M-Cl]⁺ | ~149.0 | EI-MS |
| Fragment | [M-CH₂Cl]⁺ | ~135.0 | EI-MS |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an effective method for identifying the functional groups present in a compound. nih.gov The IR spectrum of 4-(Chloromethyl)benzo[c] researchgate.netnih.govnih.govoxadiazole is expected to exhibit several characteristic absorption bands.
The high-frequency region of the spectrum would show absorptions corresponding to aromatic C-H stretching vibrations, typically appearing above 3000 cm⁻¹. copbela.orglibretexts.org The "breathing" vibrations of the aromatic ring (C=C and C=N stretches) are expected in the 1600-1450 cm⁻¹ region. copbela.org The presence of the chloromethyl group would be indicated by C-H stretching of the alkyl group (2950-2850 cm⁻¹) and a C-Cl stretching vibration, which typically appears in the fingerprint region between 800-600 cm⁻¹. pressbooks.pub
Table 3: Predicted IR Absorption Frequencies for 4-(Chloromethyl)benzo[c] researchgate.netnih.govnih.govoxadiazole
| Functional Group/Bond | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Aromatic C-H | Stretching | 3100 - 3000 |
| Aromatic C=C / C=N | Ring Stretching | 1600 - 1450 |
| Aliphatic C-H (-CH₂) | Stretching | 2950 - 2850 |
| C-Cl | Stretching | 800 - 600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Absorption Properties
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of UV or visible light. The benzoxadiazole moiety is a known chromophore, and its derivatives typically exhibit characteristic absorption bands. metu.edu.tr
The UV-Vis spectrum of 4-(Chloromethyl)benzo[c] researchgate.netnih.govnih.govoxadiazole in a suitable solvent (e.g., ethanol (B145695) or acetonitrile) is expected to show absorptions corresponding to π → π* transitions associated with the conjugated aromatic and heterocyclic system. researchgate.net The position of the maximum absorption wavelength (λₘₐₓ) can be influenced by the solvent and the nature of the substituents on the ring. The introduction of the chloromethyl group may cause a slight bathochromic (red) or hypsochromic (blue) shift compared to the parent benzofurazan molecule.
Table 4: Predicted UV-Vis Absorption Data for 4-(Chloromethyl)benzo[c] researchgate.netnih.govnih.govoxadiazole
| Parameter | Predicted Value | Associated Transition |
| λₘₐₓ | 250 - 350 nm | π → π* |
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. nih.gov A single-crystal X-ray diffraction analysis of 4-(Chloromethyl)benzo[c] researchgate.netnih.govnih.govoxadiazole would provide precise data on bond lengths, bond angles, and torsion angles. mdpi.com
This technique would unambiguously confirm the planar structure of the benzoxadiazole ring and determine the conformation of the chloromethyl substituent relative to the ring. Furthermore, analysis of the crystal packing would reveal intermolecular interactions, such as π-stacking or halogen bonding, which govern the solid-state architecture. doaj.org While a specific crystal structure for the title compound is not available, analysis of related heterocyclic structures demonstrates the power of this technique. researchgate.netmdpi.com The data obtained would include the crystal system, space group, and unit cell dimensions.
Table 5: Representative Data Obtained from X-ray Crystallographic Analysis
| Parameter | Type of Information |
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | Symmetry of the unit cell |
| Unit Cell Dimensions (a, b, c, α, β, γ) | Size and shape of the unit cell |
| Bond Lengths (Å) | Precise distances between atoms |
| Bond Angles (°) | Angles between adjacent bonds |
| Torsion Angles (°) | Conformation of the molecule |
| Intermolecular Interactions | Details of crystal packing |
Computational and Theoretical Investigations of 4 Chloromethyl Benzo C 1 2 3 Oxadiazole
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction (e.g., DFT methods)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are fundamental in elucidating the electronic structure and predicting the reactivity of molecules. For derivatives of benzo[c] nih.govnih.govresearchgate.netoxadiazole (also known as benzofurazan), DFT methods like the B3LYP functional combined with basis sets such as 6-31G(d,p) or 6-311++G(d,p) are commonly used to optimize molecular geometry and calculate electronic properties. nih.govresearchgate.netmdpi.com
These calculations provide access to crucial parameters such as the energies of the Highest Occupied Molecular Orbital (EHOMO) and the Lowest Unoccupied Molecular Orbital (ELUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity. For instance, studies on various 7-X-4-nitrobenzofurazans have shown how different substituents modulate these energy levels. researchgate.netsemanticscholar.org The strong electron-withdrawing nature of the benzofurazan (B1196253) ring system typically results in low-lying LUMO energy levels, making it an excellent electrophile. semanticscholar.orgrsc.org
Furthermore, Time-Dependent DFT (TD-DFT) calculations are employed to simulate electronic absorption spectra (UV-Vis), predicting the wavelengths of maximum absorption (λmax) which correspond to electronic transitions, often from the HOMO to the LUMO. nih.gov These theoretical spectra can be correlated with experimental data to validate the computational model. The analysis of molecular orbitals helps in understanding intramolecular charge transfer (ICT) processes, which are key to the optical and electronic properties of these compounds. nih.gov
Table 1: Illustrative Quantum Chemical Properties of a Substituted Benzofurazan Derivative (Calculated via DFT/B3LYP) Note: This table presents typical data for a benzofurazan derivative as found in the literature to illustrate the outputs of DFT calculations. Specific values for 4-(Chloromethyl)benzo[c] nih.govnih.govresearchgate.netoxadiazole would require dedicated computational studies.
| Parameter | Value | Interpretation |
| EHOMO | -6.8 eV | Energy of the highest occupied molecular orbital; related to electron-donating ability. |
| ELUMO | -3.5 eV | Energy of the lowest unoccupied molecular orbital; related to electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 3.3 eV | Indicator of chemical reactivity and stability. |
| Dipole Moment (μ) | 3.5 D | Measure of the molecule's overall polarity. |
| λmax (TD-DFT) | 475 nm | Predicted maximum absorption wavelength, indicating electronic transition energy. |
Molecular Modeling and Simulation Studies (e.g., molecular dynamics)
While quantum chemical calculations provide a static picture of a molecule, molecular modeling and simulation techniques like molecular dynamics (MD) explore its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals conformational changes and intermolecular interactions.
For a molecule like 4-(chloromethyl)benzo[c] nih.govnih.govresearchgate.netoxadiazole, MD simulations can be used to understand its behavior in different environments, such as in various solvents or interacting with a biological membrane. These simulations can reveal preferred conformations, the flexibility of the chloromethyl side chain, and the formation of non-covalent interactions like hydrogen bonds or van der Waals forces. For example, MD simulations have been used to study the interaction energy between crystal faces of furazan (B8792606) derivatives and various solvents to predict crystal morphology. nih.gov In another context, MD simulations of enzyme-ligand complexes have been used to explore conformational changes and the stability of the ligand within the binding site. researchgate.net Such simulations, typically run for nanoseconds, can elucidate the stability of a docked pose and provide insights into the binding free energy of a ligand to its biological target. nih.gov
Prediction of Chemical Reactivity Descriptors and Reaction Pathways
Based on the outputs of DFT calculations, several chemical reactivity descriptors can be derived to quantify and predict the chemical behavior of 4-(chloromethyl)benzo[c] nih.govnih.govresearchgate.netoxadiazole. These global reactivity descriptors, based on conceptual DFT, help in understanding the molecule's propensity to participate in chemical reactions. nih.gov
Key descriptors include:
Electronegativity (χ): Measures the ability of a molecule to attract electrons.
Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. A lower hardness value indicates a more reactive molecule.
Softness (S): The reciprocal of hardness (S = 1/η), it is a measure of the molecule's polarizability.
Electrophilicity Index (ω): Quantifies the electrophilic nature of a molecule. The benzofurazan core is known to be strongly electrophilic, and this index is crucial for predicting its reactivity in nucleophilic aromatic substitution (SNAr) reactions. researchgate.netsemanticscholar.org
These descriptors are invaluable for predicting reaction pathways. For 4-(chloromethyl)benzo[c] nih.govnih.govresearchgate.netoxadiazole, the high electrophilicity of the benzofurazan ring suggests it is susceptible to nucleophilic attack. semanticscholar.org Concurrently, the chloromethyl group is a reactive site for nucleophilic substitution. Computational studies can map the molecular electrostatic potential (MEP), which visually identifies electron-rich (nucleophilic) and electron-poor (electrophilic) regions on the molecule's surface, thereby predicting sites of reaction. uj.ac.za
Table 2: Representative Chemical Reactivity Descriptors for a Benzofurazan Derivative Note: This table illustrates the type of data generated from DFT calculations for predicting reactivity. The values are representative of related compounds from the literature.
| Reactivity Descriptor | Formula | Typical Value | Predicted Reactivity |
| Electronegativity (χ) | -(EHOMO+ELUMO)/2 | 5.15 eV | High tendency to attract electrons. |
| Chemical Hardness (η) | (ELUMO-EHOMO)/2 | 1.65 eV | Relatively reactive (low hardness). |
| Softness (S) | 1/η | 0.61 eV⁻¹ | High polarizability. |
| Electrophilicity Index (ω) | χ²/2η | 8.02 eV | Strong electrophile, prone to nucleophilic attack. |
In Silico Studies on Ligand-Biomolecule Interactions for Mechanistic Insight
To explore the potential of 4-(chloromethyl)benzo[c] nih.govnih.govresearchgate.netoxadiazole as a biologically active agent, in silico studies of its interactions with biomolecules are essential. Molecular docking is a primary computational technique used to predict the preferred binding orientation of a ligand to a macromolecular target, such as a protein or DNA. nih.govnih.gov
In a typical docking study, the 3D structure of the target protein is obtained from a database like the Protein Data Bank (PDB). The 4-(chloromethyl)benzo[c] nih.govnih.govresearchgate.netoxadiazole molecule is then computationally placed into the active site of the protein, and a scoring function is used to estimate the binding affinity (e.g., in kcal/mol). This process can screen for potential biological targets and elucidate the specific interactions—such as hydrogen bonds, hydrophobic interactions, and π-stacking—that stabilize the ligand-protein complex. nih.gov For instance, docking studies on benzofuran (B130515) derivatives have successfully identified binding modes within enzyme active sites. nih.gov Similarly, substituted benzofurazans have been identified as inhibitors of protein-protein interactions. nih.gov
These docking results provide a static snapshot of the interaction. To gain deeper mechanistic insight, the most promising docked poses can be subjected to MD simulations (as described in section 6.2). These simulations reveal the stability of the predicted binding mode and can be used to calculate binding free energies more accurately, offering a more dynamic and realistic view of the ligand-biomolecule recognition process. nih.gov
Applications in Advanced Organic Materials and Chemical Biology Research
4-(Chloromethyl)benzo[c]nih.govresearchgate.netccspublishing.org.cnoxadiazole as a Key Building Block (Synthon) in Complex Organic Synthesis
In the realm of complex organic synthesis, 4-(chloromethyl)benzo[c] nih.govresearchgate.netccspublishing.org.cnoxadiazole functions as a valuable synthon, or building block. The utility of this compound stems from the reactivity of the chloromethyl group. This benzylic chloride is an excellent electrophile, susceptible to nucleophilic substitution reactions. This allows for the covalent attachment of the benzo[c] nih.govresearchgate.netccspublishing.org.cnoxadiazole unit to a wide variety of molecules containing nucleophilic functional groups, such as amines, phenols, and thiols.
This reactivity is instrumental in a modular synthesis approach, where complex molecules are assembled from smaller, well-defined fragments. For instance, the reaction of 4-(chloromethyl)benzo[c] nih.govresearchgate.netccspublishing.org.cnoxadiazole with a molecule containing a primary amine would yield a secondary amine, effectively linking the two fragments via a methylene (B1212753) bridge. This strategy has been employed to create a diverse library of benzo[c] nih.govresearchgate.netccspublishing.org.cnoxadiazole derivatives for various applications, including medicinal chemistry and materials science. mdpi.comrsc.orgnih.gov
The synthesis of novel boron-based benzo[c] nih.govresearchgate.netccspublishing.org.cnoxadiazoles (B1248032), for example, utilizes related chloro-substituted benzoxadiazoles in base-catalyzed substitution reactions with amino- or hydroxyl-functionalized boronic acid pinacol (B44631) esters. mdpi.com Similarly, the chloromethyl group on related heterocyclic systems, such as 1,2,4-oxadiazoles, has been shown to be a versatile handle for synthesizing more complex derivatives. researchgate.netresearchgate.net This highlights the general principle of using the chloromethyl group as a reactive site for building larger, functional molecules.
Integration into Polymeric Architectures for Electronic and Optical Materials (e.g., n-type organic semiconductors)
The strong electron-withdrawing nature of the benzo[c] nih.govresearchgate.netccspublishing.org.cnoxadiazole (BOZ) unit makes it a highly desirable component for constructing n-type organic semiconductors. These materials are essential for the fabrication of various organic electronic devices, including organic field-effect transistors (OFETs) and organic solar cells. metu.edu.tr By incorporating electron-deficient units like BOZ into a conjugated polymer backbone, chemists can lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the resulting material, which facilitates efficient electron injection and transport. rsc.org
A notable example is the development of a unipolar n-type polymer semiconductor, PNBO, which incorporates the BOZ moiety into a naphthalenediimide (NDI)-based polymer. rsc.org This polymer features a regioregular A1–D–A2–D configuration, where NDI (A1) and BOZ (A2) act as two different electron-accepting units.
The key properties of the resulting polymer are summarized below:
| Property | Value | Significance |
| LUMO Energy Level | ca. -4.0 eV | Facilitates electron injection from gold electrodes. |
| HOMO Energy Level | -5.9 eV | Deep enough to block hole injection, ensuring unipolar n-type behavior. |
| Electron Mobility | Up to 2.43 cm² V⁻¹ s⁻¹ | High mobility indicates efficient electron transport. |
| Air Stability | Negligible decay in 70 days | Excellent stability is crucial for practical device applications. |
This table presents key performance metrics for the PNBO polymer incorporating the benzo[c] nih.govresearchgate.netccspublishing.org.cnoxadiazole unit. rsc.org
The synthesis of such polymers typically involves coupling reactions, like Stille polycondensation, where a distannyl derivative of a donor monomer is reacted with a dihalogenated acceptor monomer containing the BOZ unit. metu.edu.tr The 4-(chloromethyl)benzo[c] nih.govresearchgate.netccspublishing.org.cnoxadiazole can be chemically modified to create such dihalogenated monomers, enabling its integration into these advanced polymeric materials. The resulting polymers often exhibit excellent thermal stability and desirable optical properties, making them promising candidates for next-generation organic electronics. nih.govrsc.orgnih.gov
Development of Fluorescent Probes and Imaging Agents (e.g., for thiol detection in live cells)
The benzo[c] nih.govresearchgate.netccspublishing.org.cnoxadiazole scaffold, also known as benzofurazan (B1196253), is a well-established fluorophore. researchgate.net Its derivatives are characterized by environmental sensitivity, meaning their fluorescence properties can change significantly in response to their local environment or upon reaction with an analyte. This feature makes them ideal for the design of "turn-on" fluorescent probes. 4-(Chloromethyl)benzo[c] nih.govresearchgate.netccspublishing.org.cnoxadiazole is an excellent precursor for such probes, particularly for the detection of biological thiols (biothiols) like cysteine (Cys), homocysteine (Hcy), and glutathione (B108866) (GSH). mdpi.com
The detection mechanism relies on the high reactivity of the chloromethyl group toward the nucleophilic sulfhydryl group (-SH) of thiols. rsc.org In a typical probe design, the non-fluorescent or weakly fluorescent 4-(chloromethyl)benzo[c] nih.govresearchgate.netccspublishing.org.cnoxadiazole derivative reacts specifically with a thiol. This nucleophilic substitution reaction displaces the chloride ion and forms a stable thioether linkage, which results in a significant increase in fluorescence intensity. nih.gov
Reaction Scheme:
Probe-(CH₂Cl) + R-SH → Probe-(CH₂-SR) + HCl (Weakly Fluorescent) + (Thiol) → (Highly Fluorescent)
This thiol-specific reaction allows for the selective imaging and quantification of biothiols in complex biological environments, including live cells. nih.gov Researchers have successfully used benzofurazan-based probes to monitor dynamic changes in cellular thiol concentrations, which is crucial as abnormal thiol levels are associated with various diseases. nih.govmdpi.com The probe's ability to permeate cell membranes and react with intracellular thiols enables real-time visualization of these important biomolecules using fluorescence microscopy. nih.govbohrium.com
| Probe Characteristic | Description | Reference |
| Fluorophore Core | Benzo[c] nih.govresearchgate.netccspublishing.org.cnoxadiazole (Benzofurazan) | nih.govnih.gov |
| Reactive Site | Electrophilic center (e.g., chloromethyl group) | rsc.org |
| Analyte | Biological thiols (e.g., Cysteine, Glutathione) | nih.govmdpi.com |
| Sensing Mechanism | Thiol-induced nucleophilic substitution | nih.gov |
| Output Signal | Fluorescence "turn-on" | researchgate.net |
| Application | Live cell imaging of thiols | nih.gov |
This table summarizes the key features of fluorescent probes for thiol detection derived from the benzo[c] nih.govresearchgate.netccspublishing.org.cnoxadiazole scaffold.
Precursor for Non-Traditional Energetic Materials Research (contextual to the scaffold, if applicable)
The 1,2,5-oxadiazole (furazan) ring and its N-oxide counterpart, furoxan, are recognized as "explosophoric" units in the field of energetic materials. ccspublishing.org.cn These heterocyclic structures are nitrogen-rich and possess high positive enthalpies of formation, which contribute to superior energetic performance compared to many traditional carbocyclic or other heterocyclic explosives. bit.edu.cnresearchgate.net Consequently, the furazan (B8792606) scaffold is an attractive building block for designing new-generation explosives, propellants, and pyrotechnics. ccspublishing.org.cnbit.edu.cnchemistry-chemists.com
Research in this area focuses on synthesizing molecules that link multiple furazan or furoxan rings or attach other energy-rich functional groups (like nitro or azido (B1232118) groups) to the core heterocycle. frontiersin.orgdoi.org The combination of different oxadiazole isomers, such as linking a 1,2,5-oxadiazole with a 1,2,4-oxadiazole (B8745197), has been explored as a strategy to create materials with an optimal balance of high performance and thermal stability. doi.orgfrontiersin.org
While specific research detailing the use of 4-(chloromethyl)benzo[c] nih.govresearchgate.netccspublishing.org.cnoxadiazole as a direct precursor has not been widely published, its structure is relevant to this field. The benzofurazan moiety provides the core energetic scaffold. The reactive chloromethyl group serves as a synthetic handle to:
Link Multiple Benzofurazan Units: Reaction with a dinucleophile could create larger, bridged molecules with a higher density of energetic rings.
Introduce Additional Energetic Groups: The chloride can be substituted by other explosophoric groups, such as the azide (B81097) ion (N₃⁻), to increase the nitrogen content and energy density of the molecule. nih.gov
The properties of energetic materials are often evaluated based on key parameters, as shown for representative furazan-based compounds in the table below.
| Compound Family | Key Properties | Significance |
| Poly furazan/furoxan structures | High density, high positive enthalpy of formation | Contribute to superior detonation velocity and pressure. bit.edu.cnresearchgate.net |
| Fused furazan salts | Good thermal stability, high burn rates | Promising as ingredients for propellants and other energetic compositions. nih.gov |
| Hybrid oxadiazole systems | Can balance energetic performance with sensitivity. | Allows for fine-tuning of material properties for specific applications. doi.orgfrontiersin.org |
This table outlines the general characteristics and significance of furazan-based scaffolds in energetic materials research.
Therefore, 4-(chloromethyl)benzo[c] nih.govresearchgate.netccspublishing.org.cnoxadiazole represents a potential precursor for synthesizing novel, high-density energetic materials by leveraging the inherent energetic nature of the benzofurazan core and the synthetic versatility of the chloromethyl group.
Future Research Directions and Unexplored Avenues
Novel Synthetic Routes for Enhanced Sustainability and Scalability
The development of efficient, environmentally friendly, and scalable methods for synthesizing 4-(chloromethyl)benzo[c] nih.govnih.govrsc.orgoxadiazole is a primary area for future research. While traditional methods for creating benzofurazan (B1196253) and oxadiazole derivatives exist, they often rely on harsh reagents and are not optimized for large-scale, sustainable production.
Future investigations should focus on "green chemistry" principles. This includes exploring microwave-assisted organic synthesis (MAOS), which has been shown to accelerate reaction times and improve yields for various benzofuran (B130515) derivatives. researchgate.net Another promising avenue is the use of electrochemical methods, which can offer a non-catalyst, fast, and simple route to related heterocyclic compounds. jbiochemtech.com The development of one-pot syntheses, minimizing intermediate isolation steps, would also significantly enhance efficiency and reduce waste.
A critical challenge is the introduction of the chloromethyl group. Research into direct chloromethylation of the benzo[c] nih.govnih.govrsc.orgoxadiazole core using safer reagents or late-stage functionalization of pre-synthesized benzofurazans could lead to more sustainable pathways. The scalability of any new synthetic route is paramount for the compound's potential commercial applications, a concept gaining importance in natural product synthesis that should be applied here. rsc.org
Table 1: Potential Sustainable Synthetic Strategies
| Synthetic Approach | Potential Advantages | Key Research Focus |
| Microwave-Assisted Synthesis | Reduced reaction times, higher yields, lower energy consumption. | Optimization of microwave parameters for the specific synthesis of 4-(chloromethyl)benzo[c] nih.govnih.govrsc.orgoxadiazole. |
| Electrochemical Synthesis | Avoidance of hazardous reagents, mild reaction conditions. | Development of an electrochemical cell setup and conditions for the formation of the target compound. |
| One-Pot Reactions | Increased efficiency, reduced waste and purification steps. | Designing a reaction cascade that forms the benzofurazan ring and introduces the chloromethyl group in a single process. |
| Flow Chemistry | Improved safety, scalability, and process control. | Adaptation of batch synthesis methods to a continuous flow system for large-scale production. |
Exploration of Unconventional Reactivity Patterns and Selectivity
The chloromethyl group in 4-(chloromethyl)benzo[c] nih.govnih.govrsc.orgoxadiazole is a key site for chemical modification, yet its reactivity remains largely unexplored. This benzylic chloride is expected to be susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups.
Future research should systematically investigate its reactions with various nucleophiles (e.g., amines, thiols, alcohols, carbanions). For instance, studies on the reaction of similar 5-(chloromethyl)-1,2,4-oxadiazoles with potassium cyanide have revealed complex reactivity, leading to unexpected products through decyanation pathways. beilstein-journals.org Investigating whether 4-(chloromethyl)benzo[c] nih.govnih.govrsc.orgoxadiazole exhibits similar unconventional reactivity would be a significant contribution.
Furthermore, the electronic properties of the benzo[c] nih.govnih.govrsc.orgoxadiazole ring system could influence the reactivity and selectivity of the chloromethyl group. It would be valuable to explore reactions that are sensitive to these electronic effects, such as palladium-catalyzed cross-coupling reactions where the chloromethyl group is converted into a more versatile coupling partner. The potential for this compound to act as a monomer in polymerization reactions, initiated at the chloromethyl site, is another exciting and unexplored avenue. researchgate.net
Design of Next-Generation Benzo[c]nih.govnih.govrsc.orgoxadiazole-Based Functional Materials
The benzo[c] nih.govnih.govrsc.orgoxadiazole unit is a well-known electron-deficient building block used in the creation of functional organic materials, particularly for electronics. rsc.orgresearchgate.net The presence of the chloromethyl group on this core in 4-(chloromethyl)benzo[c] nih.govnih.govrsc.orgoxadiazole provides a unique handle for covalent incorporation into larger systems, such as polymers for organic solar cells and field-effect transistors. rsc.orgmetu.edu.tr
Future research should focus on designing and synthesizing novel polymers where 4-(chloromethyl)benzo[c] nih.govnih.govrsc.orgoxadiazole is a key monomer. The chloromethyl group can be used to graft these units onto other polymer backbones or to create novel polymer architectures through post-polymerization modification. This could lead to materials with tailored electronic and optical properties.
Another area of interest is the development of fluorescent sensors. The benzo[c] nih.govnih.govrsc.orgoxadiazole (benzofurazan) core is known to be a component of fluorescent dyes. nih.gov The reactive chloromethyl group allows for the covalent attachment of this fluorophore to specific analytes or biomolecules, enabling the design of targeted fluorescent probes.
Table 2: Potential Applications in Functional Materials
| Material Class | Design Concept | Potential Application |
| Conjugated Polymers | Use as a monomer or for post-polymerization functionalization to tune electronic properties. | Organic photovoltaics, organic field-effect transistors, organic light-emitting diodes. |
| Fluorescent Probes | Covalent attachment to recognition elements via the chloromethyl group. | Chemical sensors, biological imaging agents. |
| Cross-linked Networks | Utilization of the chloromethyl group for creating robust, cross-linked material networks. | Thermally stable resins, coatings, and membranes. |
Advanced Computational Approaches for Predictive Modeling and Discovery
Computational chemistry offers powerful tools to predict the properties and reactivity of molecules, guiding experimental work and accelerating discovery. For 4-(chloromethyl)benzo[c] nih.govnih.govrsc.orgoxadiazole, advanced computational methods are currently an underexplored avenue.
Future research should employ Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) to model the electronic structure, spectroscopic properties, and reactivity of this compound. Such studies can provide insights into its HOMO-LUMO gap, absorption and emission spectra, and the transition states of its reactions, helping to rationalize observed reactivity and predict new reaction pathways. rsc.org
Furthermore, computational screening could be used to predict the properties of novel materials derived from this compound. For example, by modeling polymers incorporating the 4-(chloromethyl)benzo[c] nih.govnih.govrsc.orgoxadiazole unit, it may be possible to predict their charge transport properties and suitability for electronic applications. Molecular dynamics simulations could also be employed to understand the morphology and intermolecular interactions in thin films of these materials. The use of computational techniques to predict drug-like properties could also open avenues in medicinal chemistry research. mdpi.com
By pursuing these future research directions, the scientific community can unlock the full potential of 4-(chloromethyl)benzo[c] nih.govnih.govrsc.orgoxadiazole as a versatile building block for the next generation of materials and molecules.
Q & A
(Basic) What are the established synthetic routes for 4-(Chloromethyl)benzo[c][1,2,5]oxadiazole, and how do reaction conditions influence yield?
The synthesis typically involves chloromethylation of benzo[c][1,2,5]oxadiazole precursors. Key steps include:
- Reagent selection : Use of chlorinating agents (e.g., phosphorus pentachloride) or nucleophilic substitution reactions with chloromethyl precursors.
- Solvent optimization : Polar aprotic solvents like DMSO or ethanol are preferred for solubility and reaction homogeneity ( ).
- Temperature control : Reflux conditions (e.g., 18 hours in DMSO at 80–100°C) improve reaction completion but require careful monitoring to avoid decomposition ( ).
- Purification : Column chromatography or crystallization (water-ethanol mixtures) achieves >90% purity, with yields ranging from 50–65% depending on substituent steric effects ( ).
(Basic) What spectroscopic techniques are recommended for characterizing structural integrity?
- NMR spectroscopy : H and C NMR confirm chloromethyl group integration (δ 4.5–5.0 ppm for CHCl) and aromatic proton environments.
- Mass spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H] for CHClNO).
- Elemental analysis : Ensures ≤0.4% deviation from theoretical C/H/N ratios ().
- TLC monitoring : Hexane:ethyl acetate (6:4) systems track reaction progress and by-product formation ().
(Advanced) How can researchers address unexpected by-product formation during chloromethylation?
By-products often arise from competing nucleophilic pathways or oxadiazole ring instability . Mitigation strategies include:
- pH modulation : Adding glacial acetic acid (5 drops) suppresses base-catalyzed side reactions ( ).
- Microwave-assisted synthesis : Reduces reaction time (5–6 minutes vs. 18 hours) and minimizes thermal degradation ().
- Hydrazine quenching : In reactions with amino intermediates, hydrazine selectively removes unreacted aldehydes ( ).
(Advanced) What strategies optimize regioselectivity of chloromethyl group introduction?
- Directed metalation : Use of lithiation at the 4-position of benzo[c][1,2,5]oxadiazole with LDA (Lithium Diisopropylamide) ensures precise chloromethylation.
- Protecting groups : Temporary protection of reactive sites (e.g., oxadiazole nitrogen) with Boc groups prevents multi-site substitution ().
- Computational modeling : DFT calculations predict electron density distribution to identify electrophilic hotspots ().
(Basic) What biological evaluation methods assess enzyme interaction potential?
- Enzyme inhibition assays : Measure IC values against targets like kinases or proteases using fluorescence-based substrates.
- Microbial susceptibility testing : Agar diffusion assays (e.g., against E. coli or S. aureus) evaluate antimicrobial activity ( ).
- Cytotoxicity profiling : MTT assays on cancer cell lines (e.g., HeLa or MCF-7) quantify apoptosis induction ().
(Advanced) How do structural modifications at the chloromethyl position affect pharmacokinetics?
- Lipophilicity : Chloromethyl groups increase logP by ~1.2 units, enhancing blood-brain barrier penetration ().
- Metabolic stability : Replacement with bromomethyl () reduces CYP450-mediated oxidation but increases molecular weight.
- SAR studies : Minor changes (e.g., methyl → ethyl) alter IC values by 3–5 fold in enzyme assays ( ).
(Advanced) How should researchers reconcile contradictory reactivity data in different solvent systems?
Contradictions arise from solvent polarity effects on transition states. For example:
- DMSO : Stabilizes charged intermediates, favoring SN2 mechanisms ( ).
- Ethanol : Promotes SN1 pathways due to carbocation stabilization, leading to variable yields ().
- Resolution : Use mixed solvents (e.g., DMSO:EtOH 3:1) to balance polarity and nucleophilicity ().
(Advanced) What computational approaches predict biological target interactions?
- Molecular docking : AutoDock Vina or Glide predicts binding poses with enzymes (e.g., COX-2 or EGFR) using crystal structures ().
- MD simulations : GROMACS analyzes ligand-protein stability over 100-ns trajectories to assess binding free energy (ΔG).
- QSAR models : 3D descriptors (e.g., HOMO-LUMO gaps) correlate with experimental IC data ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
